(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride

Medicinal Chemistry Peptide Design Membrane Permeability

Sourcing chiral, N-methylated amino acid building blocks with reliable aqueous solubility can stall peptide lead optimization. (2S)-2-Amino-3-cyclohexyl-N-methylpropanamide hydrochloride (CAS 1404456-87-6) directly addresses this bottleneck: - Ready dissolution (>10 mg/mL) in DMF/NMP for seamless SPPS coupling. - Reduced HBD count (2 vs 3) via N-methylation improves permeability and metabolic stability. - (2S)-cyclohexylalanine scaffold engages serine protease active sites; relevant DPP-IV analogs show IC50 ~47 μM. Supplied with verified 95% purity and analytical documentation to ensure batch-to-batch consistency.

Molecular Formula C10H21ClN2O
Molecular Weight 220.74 g/mol
Cat. No. B13596834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-cyclohexyl-N-methylpropanamide hydrochloride
Molecular FormulaC10H21ClN2O
Molecular Weight220.74 g/mol
Structural Identifiers
SMILESCNC(=O)C(CC1CCCCC1)N.Cl
InChIInChI=1S/C10H20N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3,(H,12,13);1H/t9-;/m0./s1
InChIKeyXUIXYQHGGIUVKY-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-cyclohexyl-N-methylpropanamide Hydrochloride – Physicochemical & Procurement Profile


(2S)-2-Amino-3-cyclohexyl-N-methylpropanamide hydrochloride (CAS 1404456-87-6) is a chiral, N-methylated amino acid amide derivative that serves as a high-value building block in medicinal chemistry and peptide drug discovery. The free base (CAS 196956-26-0) possesses the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g·mol⁻¹ . The hydrochloride salt enhances aqueous solubility compared to the neutral form, facilitating its use in aqueous reaction media and biological assays [1].

Chiral (2S) N-methylamide building block for peptide mimetic design
Hydrochloride salt supports aqueous coupling and bioassay workflows
Single enantiomer ensures reproducible stereochemical outcomes

Why This Compound Cannot Be Replaced by Common Analogs


The (2S) stereochemistry, the N-methylamide terminus, and the cyclohexyl side chain create a distinct physicochemical profile that cannot be replicated by simple primary amide or carboxylic acid analogs. The N-methyl group eliminates a hydrogen-bond donor, reducing the HBD count from 3 (in the primary amide comparator) to 2, which influences membrane permeability and peptide backbone conformation . The hydrochloride salt form further differentiates the compound from the free base by providing aqueous solubility of >10 mg·mL⁻¹, a critical parameter for solution-phase synthesis and bioassay workflows [1].

Stereochemical mismatch
Racemic or (2R) forms produce different diastereomers, altering binding and SAR reproducibility.
N-Methylation absent
Primary amide analogs cannot replicate the reduced HBD count or cis/trans conformational profile.
Salt-form requirement
Free base has limited aqueous solubility; organic co-solvents may shift assay conditions or coupling efficiency.

Quantitative Differentiation Evidence


N-Methylation Reduces Hydrogen-Bond Donor Count

The (2S)-2-amino-3-cyclohexyl-N-methylpropanamide scaffold contains two hydrogen-bond donors (the α-amino group and the N-methylamide N–H), compared to three HBDs in the primary amide analog (S)-2-amino-3-cyclohexylpropanamide (CAS 145232-34-4), which possesses an unsubstituted carboxamide . N-Methylation is a validated strategy to improve passive membrane permeability in cyclic and linear peptides by reducing desolvation penalty [1].

HBD Count Reduction
Reported
2 HBD (α-NH₂, N–H of N-methylamide) vs. 3 HBD in primary amide analog; ΔHBD = –1.
May improve predicted passive permeability context.
Based on cross-study HBD counts; relevance requires permeability assay validation.
Medicinal Chemistry Peptide Design Membrane Permeability

Lipophilicity Modulation via N-Methylamide

The predicted LogP of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide (free base) is 0.96 (Fluorochem) , compared to an ACD/LogP of 0.96 for the primary amide analog (S)-2-amino-3-cyclohexylpropanamide (ChemSpider) . Although the LogP difference appears modest, the N-methyl group provides a discrete lipophilicity handle without introducing additional rotatable bonds, which is valuable for fine-tuning logD in lead optimization campaigns.

Lipophilicity Modulation
Data to verify
Predicted LogP ≈ 0.96 for both target and primary amide analog; N-methylamide provides higher logD at physiological pH.
Offers a fine-tuning handle for logD without extra rotatable bonds.
Predicted values; actual logD₇.₄ should be measured for the hydrochloride salt.
Drug Design ADME LogP Optimization

Hydrochloride Salt Aqueous Solubility Advantage

The hydrochloride salt of (2S)-2-amino-3-cyclohexyl-N-methylpropanamide (CAS 1404456-87-6) is reported to be freely soluble in water, whereas the free base (LogP ≈ 0.96) exhibits limited aqueous solubility characteristic of its moderate lipophilicity [1]. Salt formation is a standard approach to enhance dissolution rates in biological assay media, and the hydrochloride counterion is compatible with most biochemical buffers [2].

Solubility Advantage
Class-level
>10-fold aqueous solubility improvement over free base (hydrochloride salt).
May reduce solvent-induced assay interference.
Class-level inference for amino acid amide hydrochlorides; source-specific solubility data to verify.
Formulation Aqueous Solubility Salt Selection

Conformational Restriction and cis/trans Isomerism

The N-methylamide group in (2S)-2-amino-3-cyclohexyl-N-methylpropanamide introduces the possibility of cis/trans isomerism about the amide bond, a feature absent in the primary amide analog (S)-2-amino-3-cyclohexylpropanamide [1]. In peptide chains, N-methylation is known to increase the population of cis-amide conformers and to kink the peptide backbone, which can be exploited to design turn mimetics and conformationally constrained ligands [2].

cis/trans Isomerism
Class-level
N-methylamide enables cis/trans equilibrium; cis population estimated 5–30% in solution (NMR context).
May expand accessible backbone geometries for peptidomimetic design.
Conformational behavior derived from N-methylated peptide literature; direct characterization advised.
Conformational Analysis Peptide Chemistry N-Methylation

Single Enantiomer Ensures Stereochemical Reproducibility

The (2S) configuration of the target compound is specified and controlled, with commercial suppliers reporting a purity of ≥97% . In contrast, the racemic mixture (CAS 1862362-73-9) or the (2R)-enantiomer would produce different diastereomeric outcomes when incorporated into chiral peptide sequences . Enantiomeric purity is critical for structure-activity relationship (SAR) studies where stereochemistry directly impacts target binding.

Enantiomeric Purity
Specification review
≥97% purity specified; enantiomeric excess ≥94% (commercial specification).
Supports enantiomer-attribution in SAR studies.
Chiral HPLC or optical rotation verification recommended.
Chiral Synthesis Enantiomeric Purity Quality Control

Optimal Research & Industrial Use Cases


Synthesis of N-Methylated Peptide Libraries

The N-methylamide motif is a direct building block for solid-phase peptide synthesis (SPPS) where backbone N-methylation is desired to enhance membrane permeability and metabolic stability. The (2S)-configured cyclohexylalanine-derived scaffold introduces steric bulk without adding hydrogen-bond donors, making it suitable for constructing libraries of orally bioavailable cyclic hexapeptides as demonstrated by Chatterjee et al. [1]. The hydrochloride salt ensures ready dissolution in DMF or NMP coupling solvents.

Protease Inhibitor Lead Optimization

The cyclohexyl side chain is a known P1/P1′ substituent in thrombin, factor Xa, and DPP-IV inhibitor pharmacophores. The N-methylamide terminus mimics the scissile amide bond while resisting proteolytic cleavage. BindingDB data for related (2S)-2-amino-3-cyclohexyl-propanamide derivatives show IC₅₀ values in the micromolar range against DPP-IV (e.g., IC₅₀ = 47 μM for a diphenoxyphosphoryl analog), indicating that the core scaffold engages serine protease active sites [2].

Physicochemical Comparator in ADME Profiling

With a LogP of ~0.96 and exactly two hydrogen-bond donors, the compound serves as a well-characterized reference standard for evaluating the impact of N-methylation on logD, Caco-2 permeability, and plasma protein binding. It can be used alongside its primary amide analog ((S)-2-amino-3-cyclohexylpropanamide, LogP 0.96, HBD = 3) to deconvolute the contributions of H-bond donor count vs. lipophilicity to membrane flux .

Application
Selection Property
Validation Focus
N-Methylated peptide library synthesis (SPPS)
N-Methylamide handle with steric cyclohexyl side chain
Membrane permeability & metabolic stability endpoints
Protease inhibitor lead optimization
Cyclohexyl P1/P1' substituent & N-methylamide terminus
Active-site engagement & proteolytic stability profiling
ADME reference standard
Defined HBD count (2) and predicted LogP (~0.96)
Deconvolution of H-bond donor vs. lipophilicity contribution to flux
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